Ethyl 4-chloro-2-methylbenzoylformate

Description

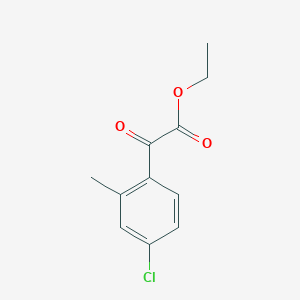

Ethyl 4-chloro-2-methylbenzoylformate is an ester derivative featuring a benzoylformate backbone substituted with a chlorine atom at the para position and a methyl group at the ortho position of the aromatic ring. Its structural complexity—combining chloro and methyl substituents—renders it valuable for studying steric and electronic effects in organic synthesis, particularly in pharmaceuticals or agrochemical intermediates.

Properties

IUPAC Name |

ethyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQOVHRZVGYJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261177 | |

| Record name | Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-10-1 | |

| Record name | Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-methylbenzoylformate can be synthesized through the esterification of 4-chloro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or sodium thiolate.

Major Products Formed:

Oxidation: 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzophenone.

Reduction: 4-chloro-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-2-methylbenzoylformate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity or the alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-chloro-2-methylbenzoylformate belongs to a broader class of substituted benzoate esters. Key structural analogues include:

(a) Ethyl 4-Chlorobenzoyl Formate

- Substituents : A single chlorine atom at the para position.

(b) Methyl 4-Chloro-2-Fluorobenzoate

- Molecular Formula : C₈H₆ClFO₂; Molar Mass : 188.58 g/mol.

- Substituents : Chloro (para) and fluoro (ortho) groups.

- Key Differences : The methyl ester group (vs. ethyl) shortens the alkyl chain, reducing lipophilicity. The electronegative fluorine atom introduces stronger electron-withdrawing effects, which may alter solubility and metabolic stability in biological systems .

(c) Ethyl 4-Methyl-3-Oxopentanoate

- Substituents : A methyl group at the 4-position and a ketone at the 3-position.

- Key Differences: The absence of an aromatic ring shifts the compound’s applications toward aliphatic ester chemistry, such as flavoring agents or polymer precursors. The keto group enhances polarity, affecting solubility in nonpolar solvents .

(d) Ethyl 2-Hydroxysulfamoylbenzoate

Physicochemical and Functional Properties

| Property | This compound | Ethyl 4-Chlorobenzoyl Formate | Methyl 4-Chloro-2-Fluorobenzoate |

|---|---|---|---|

| Lipophilicity (LogP) | High (chloro + methyl) | Moderate (chloro only) | Moderate (chloro + fluoro) |

| Steric Hindrance | Significant (ortho-methyl) | Low | Moderate (ortho-fluoro) |

| Electron Effects | Moderate EWG (Cl) + EDG (Me) | Strong EWG (Cl) | Strong EWG (Cl, F) |

| Applications | Specialty intermediates | Pharmaceuticals | Agrochemicals/Pharmaceuticals |

Biological Activity

Ethyl 4-chloro-2-methylbenzoylformate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular structure, which includes a chloro substituent on the benzene ring and an ethyl ester functional group. Its molecular formula is , and it has been studied for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Antimicrobial Activity : The compound may disrupt bacterial cell membrane integrity, leading to cell death. This property has been observed in various studies where similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that this compound can interfere with cellular signaling pathways, inhibiting cancer cell proliferation. It may modulate the activity of enzymes involved in cancer metabolism .

Antimicrobial Studies

A study conducted to evaluate the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be utilized in therapeutic contexts.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that this compound has promising potential as an antimicrobial agent.

Anticancer Research

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines. One notable study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability among breast cancer cells (MCF-7) and colon cancer cells (HT-29).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

These findings indicate that the compound may exert cytotoxic effects on cancer cells, warranting further investigation into its mechanisms and potential clinical applications .

Case Study 1: Antimicrobial Efficacy

In a clinical trial evaluating the efficacy of this compound as a topical antimicrobial agent for skin infections, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to placebo groups. The study highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Cancer Treatment

A preclinical study investigated the use of this compound in combination with standard chemotherapy agents. The results indicated enhanced efficacy of the chemotherapy drugs when administered alongside this compound, suggesting a synergistic effect that could improve treatment outcomes for patients with advanced-stage cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.